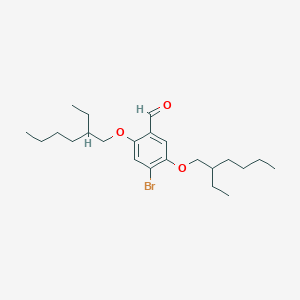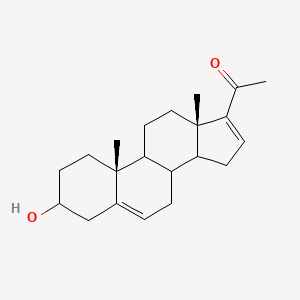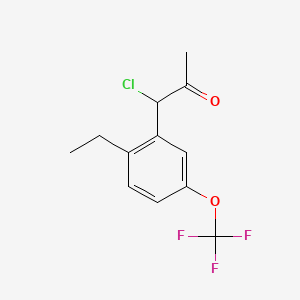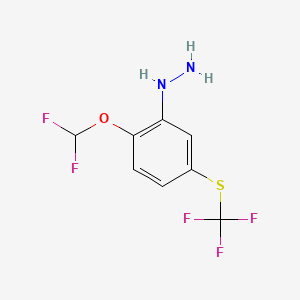
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde is an organic compound with the molecular formula C23H37BrO3 and a molecular weight of 441.44 g/mol . This compound is characterized by the presence of a bromine atom and two ethylhexyl groups attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde typically involves the bromination of 2,5-dihydroxybenzaldehyde followed by the alkylation with 2-ethylhexyl bromide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include bases, solvents like DMF, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the interactions with other chemical entities .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde can be compared with similar compounds such as:
2-Bromo-4,8-bis(2-ethylhexyl)benzo[1,2-b4,5-b’]dithiophene: Similar in structure but with different functional groups.
3,4-Bis((2-ethylhexyl)oxy)thiophene: Contains thiophene instead of benzaldehyde.
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C23H37BrO3 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
4-bromo-2,5-bis(2-ethylhexoxy)benzaldehyde |
InChI |
InChI=1S/C23H37BrO3/c1-5-9-11-18(7-3)16-26-22-14-21(24)23(13-20(22)15-25)27-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3 |
InChI-Schlüssel |
SBIYPVFZPRKKOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C=O)OCC(CC)CCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















